8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride
Description
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a bicyclic amine derivative featuring a fused bicyclo[5.1.0]octane scaffold with a nitrogen atom at the 4-position and two fluorine atoms at the 8-position. The hydrochloride salt enhances its solubility and stability, making it valuable in medicinal chemistry for drug design. Its rigid bicyclic structure and fluorine substituents influence physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFHJXPVGWWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to other bicyclic and spirocyclic amines with fluorine substitutions (Table 1).
Table 1. Structural Comparison of Bicyclic and Spirocyclic Amines
| Compound Name | Core Structure | Substituent Positions | Molecular Weight (g/mol) | Fluorine Atoms |
|---|---|---|---|---|
| 8,8-Difluoro-4-azabicyclo[5.1.0]octane HCl | bicyclo[5.1.0]octane | 4-aza, 8,8-difluoro | 240.75 (base) + HCl | 2 |
| 1,1-Difluoro-6-azaspiro[2.5]octane HCl | spiro[2.5]octane | 6-aza, 1,1-difluoro | 240.75 (base) + HCl | 2 |
| 4,4-Difluoro-6-azaspiro[2.5]octane HCl | spiro[2.5]octane | 6-aza, 4,4-difluoro | 240.75 (base) + HCl | 2 |
| 8,8-Difluoro-2-azaspiro[4.5]decane HCl | spiro[4.5]decane | 2-aza, 8,8-difluoro | 268.79 (base) + HCl | 2 |
| 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl | bicyclo[3.2.1]octane | 3-aza, 8,8-difluoro | 222.65 (base) + HCl | 2 |
Key Observations :
- Fluorine Placement: Fluorine at bridgehead positions (e.g., 8,8-difluoro) increases metabolic stability and reduces basicity compared to non-bridgehead substitutions (e.g., 1,1-difluoro) .
Physicochemical Properties
Solubility and Stability :
- 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride likely exhibits moderate aqueous solubility due to the hydrochloride salt. In contrast, 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl shows a solubility of ~5.45 mg/mL at 1 mM in aqueous buffers, suggesting similar salt-enhanced solubility profiles .
- Fluorine atoms reduce pKa values, decreasing protonation at physiological pH and enhancing membrane permeability compared to non-fluorinated analogs .
Lipophilicity :
- The difluoro substitution at bridgehead positions lowers logP compared to non-fluorinated bicyclic amines, balancing lipophilicity for optimal bioavailability .
Pharmacological Implications
- Bioisosteric Potential: The bicyclo[5.1.0]octane scaffold may serve as a bioisostere for phenyl rings or saturated carbocycles, mimicking spatial and electronic properties while improving metabolic stability. This is analogous to the use of 2-oxabicyclo[2.2.2]octane in Imatinib analogs to replace phenyl rings .
- Target Engagement : Fluorine substitutions enhance binding affinity to targets requiring electronegative interactions (e.g., kinase ATP pockets) .
Biological Activity
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride is a synthetic compound notable for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms at the 8th carbon position. Its molecular formula is with a molecular weight of approximately 183.63 g/mol . This compound's structural characteristics suggest potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound features a bicyclic framework consisting of a cyclooctane ring fused with a four-membered azane ring, where the nitrogen atom is located at the bridgehead position. The presence of fluorine atoms may enhance its biological activity and reactivity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClF2N |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 2243521-13-1 |
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, its structural similarity to other bicyclic compounds suggests potential pharmacological properties.
Potential Applications
- Medicinal Chemistry : The compound may serve as a building block for synthesizing more complex pharmaceuticals due to its unique structural features.
- Organic Synthesis : Its reactivity can be explored in various organic synthesis pathways, potentially leading to novel compounds with therapeutic effects.
- Material Science : The ionic character and stability of this compound could be beneficial in developing new polymers or coatings.
Related Compounds
Research on similar bicyclic structures has indicated various biological activities:
- 4-Aminobicyclo[3.3.0]octane : Known for its medicinal applications due to the presence of an amine group.
- 7-Fluoro-4-azabicyclo[5.1.0]octane : Exhibits pharmacological potential owing to its fluorination pattern.
The unique fluorination in this compound may enhance its biological activity compared to these analogs .
Q & A
Q. What validated synthetic methods are available for 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride, and how do reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions, fluorination steps, and hydrochloride salt formation. Reaction parameters such as temperature, solvent polarity, and catalyst selection critically influence stereochemical outcomes. For example, fluorination agents like DAST (diethylaminosulfur trifluoride) may be employed under anhydrous conditions to avoid hydrolysis. Post-synthetic purification via recrystallization or column chromatography is essential to achieve >98% purity, as validated by HPLC analysis using reference standards similar to those in pharmacopeial guidelines . Reaction optimization should follow computational design principles to reduce trial-and-error approaches, as outlined in ICReDD’s quantum chemical reaction path searches .
Q. How can the structural integrity and purity of this compound be confirmed analytically?
- Methodological Answer : Combine multiple techniques:
- NMR Spectroscopy : and NMR can confirm fluorine substitution patterns and bicyclic framework geometry.
- X-ray Crystallography : Resolves absolute stereochemistry and lattice structure, critical for validating bicyclo[5.1.0] systems .
- HPLC with UV/RI Detection : Compare retention times against certified reference materials (CRMs) to assess purity (>98%). Impurity profiling should follow pharmacopeial guidelines, such as those for related azabicyclo impurities .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and transition states, particularly for fluorination and ring-strain effects in the bicyclo[5.1.0] system. Solvent effects can be simulated using COSMO-RS models to predict solubility and degradation kinetics. Machine learning algorithms trained on azabicyclo datasets (e.g., bond dissociation energies, pKa values) can identify stability risks, such as hydrolysis susceptibility at the bridgehead nitrogen . Experimental validation should include accelerated stability studies under controlled humidity and temperature .
Q. How can contradictions in spectroscopic data during structural characterization be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or impurities. Mitigation steps:
- Variable-Temperature NMR : Probe conformational flexibility by analyzing splitting patterns at low temperatures (−40°C to 25°C).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy and rule out isobaric impurities.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra, especially for bridgehead protons. Cross-reference with crystallographic data from analogous bicyclo compounds, such as trospium chloride derivatives .
Q. What are the best practices for handling hygroscopicity and decomposition during storage?
- Methodological Answer : Store under inert gas (argon) in amber glass vials at −20°C to minimize hydrolysis. Pre-dry solvents (e.g., molecular sieves for DMSO) when preparing solutions. Monitor moisture content via Karl Fischer titration and degradation via periodic HPLC analysis. For long-term stability, consider lyophilization as a salt form alternative, as demonstrated for related azabicyclo hydrochlorides .
Experimental Design & Data Analysis
Q. How can reaction scalability challenges be addressed for this compound in preclinical studies?
- Methodological Answer : Apply Quality by Design (QbD) principles:
- DoE (Design of Experiments) : Optimize parameters like stoichiometry, mixing rates, and temperature gradients using fractional factorial designs.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor fluorination efficiency and intermediate formation .
- Scale-Up Considerations : Use membrane separation technologies to isolate byproducts and ensure consistent purity across batches .
Q. What strategies are recommended for resolving low yields in stereoselective synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce desired stereochemistry at the bridgehead positions.
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP, Josiphos) for transition-metal-catalyzed cyclization steps.
- Kinetic vs. Thermodynamic Control : Adjust reaction quenching times to favor the desired diastereomer, guided by real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
